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Compound of Interest

Compound Name: Euchrestaflavanone A

CAS No.: 80510-05-0

Cat. No.: B3029856

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a plausible synthetic protocol for the

total synthesis of Euchrestaflavanone A, a naturally occurring diprenylated flavanone. While a

specific total synthesis for this exact molecule has not been formally published, this document

outlines a robust and efficient synthetic strategy based on established methodologies for the

synthesis of analogous prenylated flavonoids.

Euchrestaflavanone A has garnered interest due to its potential biological activities,

characteristic of the flavonoid class of natural products, which include antioxidant, anti-

inflammatory, and antimicrobial properties. The presence of two prenyl groups is believed to

enhance its bioactivity and lipophilicity, making it a promising candidate for further investigation

in drug discovery.

Chemical Structure
(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-

dihydrochromen-4-one
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Molecular Formula: C₂₅H₂₈O₅

Molecular Weight: 408.5 g/mol

Retrosynthetic Analysis and Strategy
The proposed synthesis of Euchrestaflavanone A is based on a convergent approach. The

key steps involve the regioselective prenylation of a phloroglucinol derivative and an aldol

condensation to form the chalcone precursor, followed by an intramolecular cyclization to

construct the flavanone core.

Key Features of the Synthetic Strategy:

Regioselective Prenylation: The introduction of the prenyl groups at specific positions on the

aromatic rings is a critical challenge. This can be achieved through careful selection of

starting materials and reaction conditions.

Convergent Synthesis: The A-ring and B-ring precursors are synthesized separately and

then coupled, which allows for flexibility and optimization of each synthetic branch.

Chalcone Cyclization: The formation of the flavanone ring is accomplished via an

intramolecular Michael addition of a hydroxyl group to the α,β-unsaturated ketone of the

chalcone intermediate.

Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar

prenylated flavanones. Researchers should optimize these conditions for the specific synthesis

of Euchrestaflavanone A.

Synthesis of Key Intermediates
1. Synthesis of 2,4,6-Trihydroxy-3-(3-methylbut-2-enyl)acetophenone (A-ring precursor)

This protocol describes the regioselective prenylation of 2,4,6-trihydroxyacetophenone.
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Step Procedure
Reagents/Solve

nts
Conditions Notes

1

Dissolve 2,4,6-

trihydroxyacetop

henone in dry

solvent.

2,4,6-

trihydroxyacetop

henone, Dry

Dioxane

Room

Temperature,

Inert Atmosphere

Ensure all

glassware is

oven-dried.

2
Add a mild base

to the solution.

Anhydrous

Potassium

Carbonate

(K₂CO₃)

Stir for 30 min at

Room

Temperature

The base

facilitates the

deprotonation of

the hydroxyl

groups.

3

Add prenyl

bromide

dropwise to the

reaction mixture.

Prenyl Bromide
Stir at 50-60 °C

for 12-16 h

Monitor the

reaction progress

by TLC.

4

Quench the

reaction and

perform aqueous

workup.

Water, Ethyl

Acetate
-

Extract the

aqueous layer

with ethyl

acetate.

5

Purify the

product by

column

chromatography.

Silica Gel,

Hexane/Ethyl

Acetate Gradient

-

The desired C-

prenylated

product should

be isolated.

2. Synthesis of 4-Hydroxy-3-(3-methylbut-2-enyl)benzaldehyde (B-ring precursor)

This protocol details the prenylation of 4-hydroxybenzaldehyde.
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Step Procedure
Reagents/Solve

nts
Conditions Notes

1

Protect the

hydroxyl group of

4-

hydroxybenzalde

hyde.

4-

hydroxybenzalde

hyde, Benzyl

Bromide, K₂CO₃,

Acetone

Reflux, 8-12 h

Protection is

necessary to

prevent O-

prenylation.

2

Perform ortho-

prenylation on

the protected

aldehyde.

4-

(Benzyloxy)benz

aldehyde, Prenyl

Bromide, Lewis

Acid (e.g.,

BF₃·OEt₂)

-10 °C to Room

Temperature,

Inert Atmosphere

The Lewis acid

directs the

prenylation to the

ortho position.

3
Deprotect the

hydroxyl group.

Catalytic

Hydrogenation

(H₂, Pd/C)

Room

Temperature,

Atmospheric

Pressure

This step

removes the

benzyl protecting

group.

4
Purify the final

product.

Column

Chromatography

(Silica Gel,

Hexane/Ethyl

Acetate)

-

Yields the

desired B-ring

precursor.

Assembly and Final Steps
3. Aldol Condensation to form the Chalcone
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Step Procedure
Reagents/Solve

nts
Conditions Notes

1

Dissolve the A-

ring and B-ring

precursors in

ethanol.

2,4,6-Trihydroxy-

3-(3-methylbut-2-

enyl)acetopheno

ne, 4-Hydroxy-3-

(3-methylbut-2-

enyl)benzaldehy

de, Ethanol

Room

Temperature
-

2

Add a strong

base to catalyze

the

condensation.

Aqueous

Potassium

Hydroxide (50%)

Stir at Room

Temperature for

24-48 h

The reaction

progress can be

monitored by the

formation of a

colored

precipitate.

3

Acidify the

reaction mixture

to precipitate the

chalcone.

Dilute

Hydrochloric Acid

(HCl)

Ice Bath -

4

Filter, wash, and

dry the crude

chalcone.

Water, Ethanol -

The crude

product can be

used in the next

step without

further

purification.

4. Cyclization to Euchrestaflavanone A
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Step Procedure
Reagents/Solve

nts
Conditions Notes

1

Dissolve the

crude chalcone

in a suitable

solvent.

Chalcone,

Methanol or

Ethanol

- -

2

Add a catalytic

amount of acid or

base.

Sodium Acetate

or dilute HCl
Reflux for 4-8 h

This promotes

the

intramolecular

Michael addition.

3

Cool the reaction

mixture and

isolate the

product.

- -

The product may

precipitate upon

cooling or after

removal of the

solvent.

4
Purify the final

product.

Recrystallization

or Column

Chromatography

-

Characterize the

product by ¹H

NMR, ¹³C NMR,

and Mass

Spectrometry.

Quantitative Data Summary
The following table presents hypothetical but expected yields for the key steps in the synthesis

of Euchrestaflavanone A, based on similar syntheses reported in the literature.
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Reaction Step Product Starting Material Expected Yield (%)

A-ring Prenylation

2,4,6-Trihydroxy-3-(3-

methylbut-2-

enyl)acetophenone

2,4,6-

Trihydroxyacetopheno

ne

40-50

B-ring Synthesis

4-Hydroxy-3-(3-

methylbut-2-

enyl)benzaldehyde

4-

Hydroxybenzaldehyde
60-70 (over 3 steps)

Aldol Condensation
Chalcone

Intermediate

A-ring and B-ring

precursors
75-85

Cyclization Euchrestaflavanone A
Chalcone

Intermediate
80-90

Overall Yield Euchrestaflavanone A

2,4,6-

Trihydroxyacetopheno

ne & 4-

Hydroxybenzaldehyde

19-31

Visualizations
Synthetic Workflow

2,4,6-Trihydroxy-
acetophenone

Prenylated
A-ring

Regioselective
Prenylation

4-Hydroxy-
benzaldehyde

Prenylated
B-ring

Protection,
Prenylation,
Deprotection

Chalcone
Intermediate

Aldol
Condensation

Aldol
Condensation

Euchrestaflavanone ACyclization

Click to download full resolution via product page

Caption: Overall synthetic workflow for Euchrestaflavanone A.

Logical Relationship of Key Reactions
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Prenylation

Aldol Condensation

provides precursors

Protecting Group
Chemistry

enables regioselectivity

Intramolecular
Michael Addition

forms chalcone

Chromatography

yields crude product

Click to download full resolution via product page

Caption: Interdependence of key reactions in the synthesis.

To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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